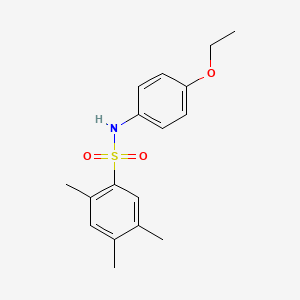

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide

Descripción general

Descripción

“N-(4-Ethoxyphenyl)-3-hydroxybutanamide”, also known as bucetin, is an analgesic and antipyretic that is similar in structure to phenacetin . It was once thought to be a better substitute for phenacetin, but was withdrawn from use due to renal toxicity and risk of carcinogenesis .

Synthesis Analysis

The synthesis of related compounds such as N-(4-ethoxyphenyl)-2-azetidinones has been reported. They were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .

Chemical Reactions Analysis

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . This reaction has been used in the synthesis of related compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the empirical formula, molecular weight, and other properties of a related compound, “N-(4-Ethoxyphenyl)-4-hydroxybenzamide”, have been reported .

Mecanismo De Acción

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide 1864 targets Rho family GTPases, which are key regulators of the actin cytoskeleton and cell migration. It specifically inhibits the activity of RhoA, Rac1, and Cdc42, which play a crucial role in tumor progression and metastasis. By inhibiting the activity of these GTPases, this compound 1864 prevents the formation of actin stress fibers and focal adhesions, which are essential for cell migration and invasion.

Biochemical and Physiological Effects:

This compound 1864 has been shown to have a variety of biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, sensitizes cancer cells to chemotherapy and radiation therapy, and induces apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce the severity of inflammatory bowel disease in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide 1864 is its specificity for Rho family GTPases, which allows for targeted inhibition of these proteins. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of this compound 1864 is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Direcciones Futuras

There are several future directions for research on N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of interest is the investigation of this compound 1864 in combination with other therapies, such as immunotherapy or targeted therapy. Additionally, the potential use of this compound 1864 in other diseases, such as fibrosis or neurological disorders, is an area of active research.

Métodos De Síntesis

The synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide 1864 involves the reaction of 4-ethoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound 1864 in its solid form.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the migration and invasion of cancer cells by targeting Rho family GTPases, which play a crucial role in tumor progression and metastasis. This compound 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-21-16-8-6-15(7-9-16)18-22(19,20)17-11-13(3)12(2)10-14(17)4/h6-11,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMPBGZWCOOVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321644 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

494827-05-3 | |

| Record name | N-(4-ethoxyphenyl)-2,4,5-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)

![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)

![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)